8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-methyl-6-phenyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-methyl-6-phenyl- typically involves multi-step reactions. One common method includes the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . Another approach involves the use of microwave-assisted multi-component reactions under solvent-free conditions, which is considered a green chemistry method .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-methyl-6-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated derivatives, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-methyl-6-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anticancer properties and potential use in treating various diseases.
Mechanism of Action
The mechanism of action of 8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-methyl-6-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial and cancer cell proliferation by disrupting DNA replication processes . The presence of the toxophoric N–C–S moiety is believed to contribute to its biological activities .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidines: Known for their antibacterial and anticancer activities.
1,3,4-Thiadiazoles: Exhibit a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: Display significant pharmacological activities, such as antitumor and antifungal properties.
Uniqueness
Its ability to undergo various chemical reactions and its diverse range of applications make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
103344-16-7 |
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Molecular Formula |
C14H9N3OS2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
11-methyl-5-phenyl-6,10-dithia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one |
InChI |
InChI=1S/C14H9N3OS2/c1-8-16-17-13(18)10-7-11(9-5-3-2-4-6-9)20-12(10)15-14(17)19-8/h2-7H,1H3 |
InChI Key |
DYLSYXQQYNVBGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=O)C3=C(N=C2S1)SC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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